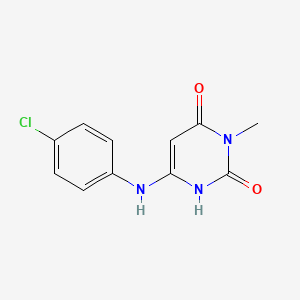

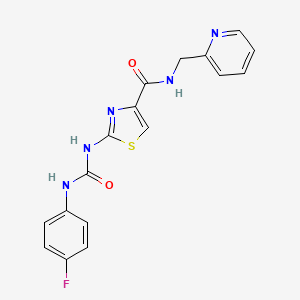

![molecular formula C13H14O3 B2623197 3-(4-Methoxyphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid CAS No. 156329-83-8](/img/structure/B2623197.png)

3-(4-Methoxyphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“3-(4-Methoxyphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid” is a chemical compound with the molecular formula C13H14O3. It is a derivative of bicyclo[1.1.1]pentane (BCP), a motif that has gained significant interest in medicinal chemistry due to its ability to act as a bioisostere for para-substituted phenyl rings, tert-butyl groups, or internal alkynes . This leads to drug analogues with enhanced pharmacokinetic and physicochemical properties .

Synthesis Analysis

The synthesis of BCP derivatives often involves the use of Grignard reagents . A two-step approach has been reported to obtain synthetically versatile BCP derivatives . This method allows the incorporation of BCP units in tetrapyrrolic macrocycles and the synthesis of a new class of calix4pyrrole analogues . The synthesis of BCP derivatives has also been achieved via ring opening of [1.1.1]propellane followed by multi-step chemical transformation .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a bicyclo[1.1.1]pentane core with a methoxycarbonyl group and a carboxylic acid group attached .Chemical Reactions Analysis

BCP derivatives have been used in various chemical reactions. For instance, they have been used in the synthesis of boron-substituted bicyclo[1.1.1]pentanes and (hetero)bicyclo[2.1.1]hexanes via an iridium-catalysed borylation of the bridgehead tertiary C–H bond .Wirkmechanismus

Target of Action

The primary targets of 3-(4-Methoxyphenyl)bicyclo[1.1.1]pentane-1-carboxylic Acid are currently unknown

Mode of Action

It is suggested that the compound may interact with its targets through a radical relay mechanism initiated by a consecutive photoinduced electron transfer process .

Biochemical Pathways

It is hypothesized that the compound may be involved in a cooperative N-heterocyclic carbene (NHC) and iridium dual-catalyzed three-component reaction . This reaction involves radicals derived from diazo esters to perform an addition reaction onto propellane to afford BCP radicals .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound . For instance, the compound is recommended to be stored at room temperature, preferably in a cool and dark place, below 15°C . These conditions may help maintain the stability and efficacy of the compound.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of 3-(4-Methoxyphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid is its unique mechanism of action, which makes it a promising candidate for the treatment of various diseases. However, one limitation is the lack of human clinical trials, which makes it difficult to determine its efficacy and safety in humans.

Zukünftige Richtungen

Future research on 3-(4-Methoxyphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid should focus on its potential therapeutic applications in various diseases, including depression, anxiety, and addiction. Further studies should also investigate its safety and efficacy in humans. Additionally, research should focus on the development of novel analogs of this compound that may have improved pharmacological properties.

Synthesemethoden

The synthesis of 3-(4-Methoxyphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid involves the reaction of 4-methoxyphenylacetonitrile with cyclopropanecarbonyl chloride in the presence of triethylamine. The resulting product is then hydrolyzed to yield this compound. This method has been optimized to produce high yields of this compound with high purity.

Wissenschaftliche Forschungsanwendungen

3-(4-Methoxyphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid has been studied for its potential therapeutic applications in various diseases. It has been found to have anti-inflammatory, analgesic, and neuroprotective effects. This compound has also been shown to have potential as a treatment for depression, anxiety, and addiction.

Biochemische Analyse

Biochemical Properties

Bcps are known to exhibit improved biological activities, physicochemical properties, and metabolic profiles compared to the parent benzene ring

Cellular Effects

It is known that BCPs can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known that BCPs can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Eigenschaften

IUPAC Name |

3-(4-methoxyphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O3/c1-16-10-4-2-9(3-5-10)12-6-13(7-12,8-12)11(14)15/h2-5H,6-8H2,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAVDDMXMFIJQSX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C23CC(C2)(C3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

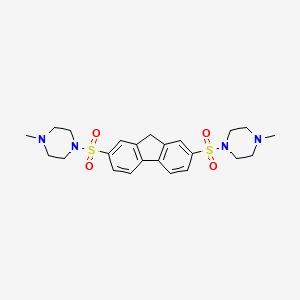

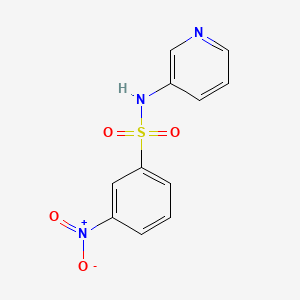

![N-[(4-fluorophenyl)methyl]-1,3-benzothiazol-2-amine](/img/structure/B2623114.png)

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-methylbenzyl)oxalamide](/img/structure/B2623115.png)

![1-(3-chloro-4-methoxyphenyl)-4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2623118.png)

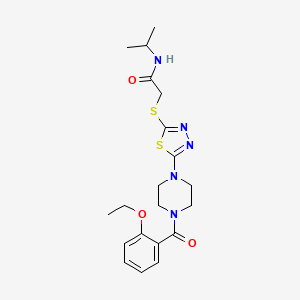

![2-(4-(N,N-dipropylsulfamoyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2623119.png)

![6-(2,3-Dimethylphenyl)-2-ethyl-4-methyl-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2623121.png)

![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 3,4,5-trimethoxybenzoate](/img/structure/B2623131.png)

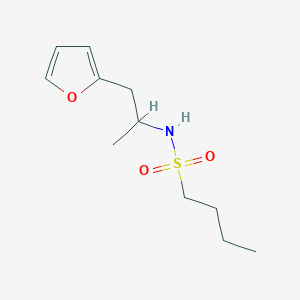

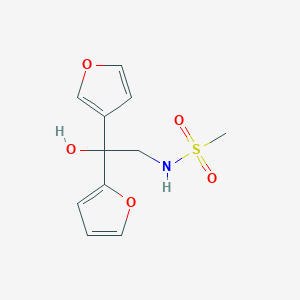

![2-[4-(furan-2-yl)phenyl]-2-hydroxy-S-(pyridin-3-yl)ethane-1-sulfonamido](/img/structure/B2623133.png)